molecular formula C20H18N4O2 B5637323 4-(4-allyl-2-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

4-(4-allyl-2-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B5637323
M. Wt: 346.4 g/mol
InChI Key: LURDKKXIUZWCHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[1,5-a]quinoxaline compounds typically involves multistep reactions starting from key intermediates like azido and isocyanoarenes, which are then transformed through cycloaddition reactions, cyclization, and subsequent modifications to introduce various substituents. These methods showcase the versatility and complexity of synthesizing this class of compounds (Li et al., 2017).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]quinoxaline derivatives often includes various functional groups attached to the core structure, which significantly influences their binding affinity and selectivity towards biological targets. X-ray crystallography and computational methods like density functional theory (DFT) are commonly used to determine and analyze the geometric parameters, molecular electrostatic potential, and frontier molecular orbitals of these compounds, providing insights into their reactivity and interaction mechanisms (Nogueira et al., 2017).

Chemical Reactions and Properties

1,2,4-Triazolo[4,3-a]quinoxaline derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and ring transformations. These reactions are crucial for introducing diverse functional groups that enhance the compounds' biological activity and selectivity. For example, reactions with orthoesters, acetic acid, or isothiocyanates lead to significant structural transformations, affecting their pharmacological properties (Kurasawa et al., 1992).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are influenced by the specific substituents and molecular structure of the 1,2,4-triazolo[4,3-a]quinoxaline derivatives. These properties are essential for determining the compounds' suitability for further development as therapeutic agents, affecting their formulation, stability, and bioavailability.

Chemical Properties Analysis

The chemical properties, such as reactivity with biological targets, binding affinity, and selectivity, are determined by the compounds' molecular structure and functional groups. For instance, the introduction of specific substituents can enhance the compounds' affinity for adenosine receptors, making them potent and selective antagonists. Molecular docking studies and pharmacological evaluations provide insights into these interactions and the potential therapeutic applications of these compounds (Catarzi et al., 2005).

properties

IUPAC Name

4-(2-methoxy-4-prop-2-enylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-4-7-14-10-11-17(18(12-14)25-3)26-20-19-23-22-13(2)24(19)16-9-6-5-8-15(16)21-20/h4-6,8-12H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURDKKXIUZWCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2OC4=C(C=C(C=C4)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

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